4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with a dimethylsulfamoyl group and a fluorophenylpiperazine moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, and inhibits their function. It has been found to be more selective to ENT2 than to ENT1 . This inhibition reduces the uptake of uridine in ENT1 and ENT2 without affecting the Km . The compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which play a crucial role in nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
Similar compounds have been found to have adequate pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action involve the reduction of uridine uptake in ENT1 and ENT2 . This results in the disruption of nucleotide synthesis and the regulation of adenosine function .
Action Environment
Similar compounds have been studied in in vitro models using nucleoside transporter-deficient cells transfected with cloned human ent1 and ent2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the dimethylsulfamoyl group to the benzamide core. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the fluorophenylpiperazine moiety but lacks the dimethylsulfamoyl and benzamide groups.
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide: Lacks the dimethylsulfamoyl group but shares the benzamide and fluorophenylpiperazine moieties.
Uniqueness
4-(dimethylsulfamoyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}benzamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3S/c1-24(2)30(28,29)18-9-7-17(8-10-18)21(27)23-11-12-25-13-15-26(16-14-25)20-6-4-3-5-19(20)22/h3-10H,11-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPZXQWFLZHEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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